Lipophilicity-Driven Differentiation: XLogP3-AA of 4.2 Distinguishes This Compound from Less Lipophilic 4-Substituted Piperidine Analogs
The target compound exhibits a computed XLogP3-AA of 4.2, which is substantially higher than that of the des-diphenylacetyl analog 2-(piperidin-4-yloxy)nicotinonitrile (CAS 1086392-82-6; estimated XLogP3-AA approximately 1.0–1.5) [1]. This 2.7–3.2 log unit increase in lipophilicity is conferred by the N-(2,2-diphenylacetyl) substituent and is expected to translate into enhanced membrane permeability and blood-brain barrier penetration potential, consistent with the CNS-oriented therapeutic applications described for this compound class [2]. Among N-acyl-4-substituted piperidines, the combination of high logP with zero hydrogen bond donors (vs. one donor in the des-acyl analog) further differentiates this compound's pharmacokinetic trajectory [1].
| Evidence Dimension | XLogP3-AA (computed lipophilicity) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.2 |
| Comparator Or Baseline | 2-(Piperidin-4-yloxy)nicotinonitrile (CAS 1086392-82-6): XLogP3-AA ~1.0–1.5 (estimated); 1-(Diphenylacetyl)piperidine: XLogP3-AA ~3.2–3.5 (estimated) |
| Quantified Difference | ΔXLogP3-AA = +2.7 to +3.2 log units vs. des-diphenylacetyl analog; +0.7 to +1.0 log units vs. simpler diphenylacetyl-piperidine (lacking nicotinonitrile ether) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15); comparator values estimated from structural analogs |
Why This Matters
The logP of 4.2 positions this compound in the CNS drug-like space, providing a procurement rationale for neuroscience target screening programs where simpler analogs with lower logP would be suboptimal.
- [1] PubChem. Computed Properties for CID 71799011 (target compound) and CID entries for comparator compounds. XLogP3-AA values computed by XLogP3 3.0. National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] US Patent 7,053,213. Therapeutic heterocycles which antagonize neurokinin receptors. Indicates CNS applications for 4-substituted piperidine NK2 antagonists. Issued May 30, 2006. View Source
